molecular formula C9H15NO2 B14465925 2-(2-Oxopropyl)piperidine-1-carbaldehyde CAS No. 73777-70-5

2-(2-Oxopropyl)piperidine-1-carbaldehyde

Cat. No.: B14465925
CAS No.: 73777-70-5
M. Wt: 169.22 g/mol
InChI Key: ACCIPUGMVRIIAO-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is of interest due to its unique structure, which includes both an aldehyde and a ketone functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate aldehyde and ketone under controlled conditions. For instance, the reaction of piperidine with acetaldehyde and acetone in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using commercially available reagents and solvents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxopropyl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropyl)piperidine-1-carbaldehyde is unique due to the presence of both an aldehyde and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

CAS No.

73777-70-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(2-oxopropyl)piperidine-1-carbaldehyde

InChI

InChI=1S/C9H15NO2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h7,9H,2-6H2,1H3

InChI Key

ACCIPUGMVRIIAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCN1C=O

Origin of Product

United States

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